2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide
CAS No.: 587012-06-4
Cat. No.: VC20172622
Molecular Formula: C19H22N6OS
Molecular Weight: 382.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 587012-06-4 |
|---|---|
| Molecular Formula | C19H22N6OS |
| Molecular Weight | 382.5 g/mol |
| IUPAC Name | N-(2-ethyl-6-methylphenyl)-2-[(4-ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C19H22N6OS/c1-4-14-8-6-7-13(3)17(14)22-16(26)12-27-19-24-23-18(25(19)5-2)15-11-20-9-10-21-15/h6-11H,4-5,12H2,1-3H3,(H,22,26) |
| Standard InChI Key | OMAQGVACHUNXCF-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC=CC(=C1NC(=O)CSC2=NN=C(N2CC)C3=NC=CN=C3)C |
Introduction
Structural Overview
This compound features:
-
A 1,2,4-triazole ring, which is a five-membered heterocyclic structure containing three nitrogen atoms.
-
A pyrazine group attached to the triazole ring.
-
A thioether linkage connecting the triazole to an acetamide moiety.
-
An N-substituted acetamide group, where the substituent is a 2-ethyl-6-methylphenyl group.
Key Functional Groups:
-
Triazole and Pyrazine: Common in bioactive molecules due to their electron-rich nature and ability to engage in hydrogen bonding.
-
Thioether Linkage (-S-): Enhances lipophilicity and may influence biological activity.
-
Acetamide (-CONH-): Provides hydrogen-bonding potential, often enhancing solubility and bioavailability.
Synthesis Pathways
While specific synthetic procedures for this compound are not directly available in the provided references, general strategies for synthesizing similar compounds include:
-
Formation of the Triazole Core:
-
Typically achieved by cyclization reactions involving hydrazine derivatives and carbon disulfide or carboxylic acids.
-
-
Functionalization with Pyrazine:
-
The pyrazine group can be introduced via nucleophilic substitution or coupling reactions.
-
-
Thioether Bond Formation:
-
Reaction of triazole derivatives with thiol-containing reagents under mild conditions.
-
-
Acetamide Substitution:
-
The final step often involves coupling the intermediate with an aromatic amine (e.g., 2-ethyl-6-methylphenylamine) using acylation agents like acetyl chloride or acetic anhydride.
-
Pharmacological Activity
Compounds containing triazole and pyrazine moieties are widely studied for their biological activities:
-
Antimicrobial: Triazoles are known for antifungal and antibacterial properties.
-
Anti-inflammatory: Pyrazine derivatives often exhibit anti-inflammatory effects by modulating enzymatic pathways like cyclooxygenase (COX).
-
Anticancer: Thioether-linked heterocycles have shown cytotoxicity against various cancer cell lines.
Molecular Docking Studies
In silico studies could reveal interactions with biological targets such as enzymes or receptors. The combination of triazole and pyrazine suggests potential as inhibitors of enzymes like 5-lipoxygenase or kinases involved in signaling pathways.
Characterization Techniques
To confirm the structure and purity of this compound, the following analytical methods are typically employed:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Identifies hydrogen and carbon environments (e.g., , ). |
| Mass Spectrometry (MS) | Determines molecular weight and fragmentation patterns. |
| Infrared (IR) Spectroscopy | Confirms functional groups (e.g., C=O, C-N, S-C). |
| Elemental Analysis | Verifies empirical formula consistency. |
| X-ray Crystallography | Provides detailed three-dimensional structure (if crystalline). |
Research Context
The study of compounds like this one is part of ongoing efforts to discover new therapeutic agents with improved efficacy and safety profiles. Its unique combination of functional groups makes it a promising candidate for further research in medicinal chemistry.
Limitations
While heterocyclic compounds are versatile, challenges include:
-
Synthetic complexity due to multi-step reactions.
-
Stability issues under physiological conditions.
-
Potential toxicity from sulfur-containing groups.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume